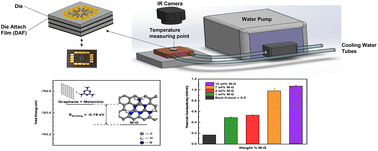Melamine–graphene epoxy nanocomposite based die attach films for advanced 3D semiconductor packaging applications†
Nanoscale Pub Date: 2022-10-10 DOI: 10.1039/D2NR04557E
Abstract
With the ultra-fast development of personal portable electronic devices, it is important to explore new die attach film (DAF) materials in the limited mounting area and height in order to meet the requirements of a high packaging density and a high operating speed. Graphene-based epoxy nanocomposites are becoming one of the most promising candidates for the next generation of DAFs combining the ultra-high thermal conductivity of graphene, and ultra-strong adhesion of epoxy polymers. However, poor dispersion and weak interfacial connections, due to the overly smooth surface of graphene nanosheets, are still pressing issues that limit their industrial applications. Additionally, pristine graphene nanosheets have only a small effect on improving the glass transition temperature (Tg) of epoxy composites to meet the requirements of DAFs. In this work, melamine-functionalized graphene is synthesized by using a nondestructive ball milling process, which results in greater dispersion and enhancement of the interfacial connections between graphene and epoxy resins demonstrated by both experimental and simulation results. In particular, the aromatic triazine rings of melamine increase Tg in the cured resin, thus improving the thermal stability of DAFs. The melamine–graphene (M–G) epoxy nanocomposites synthesized have a high Tg of 172 °C and an out-of-plane thermal conductivity of 1.08 W m−1 K−1 at 10 wt% loading. This is 6.4 multiples higher than that of neat epoxy. Moreover, M–G epoxy nanocomposites exhibit superb thermal stability, an effective low coefficient of thermal expansion (CTE), low moisture adsorption, and a useful high electrical resistivity. In the DAF performance test, involving experimentation and modeling, the samples present a better cooling capability and heat dissipation. This supports the idea that our findings have potential to be applied in the next generation of DAFs for high-power and high-density 3D packaging.


Recommended Literature
- [1] Effective uranium(vi) sorption from alkaline media using bi-functionalized silica-coated magnetic nanoparticles†
- [2] Boron–noble gas covalent bonds in borenium and boronium compounds†
- [3] Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures
- [4] One-dimensional organization of free radicals viahalogen bonding†
- [5] Synthesis and optical–electrochemical gas sensing applications of Ni-doped LiFePO4 nano-particles†
- [6] Reply to the ‘Comment on “Fluorimetric sensing of ATP in water by an imidazolium hydrazone based sensor”’ by S. Farshbaf and P. Anzenbacher Jr., Chem. Commun., 2019, 55, 1770
- [7] Capabilities of fast protein liquid chromatography coupled to a double focusing inductively coupled plasma mass spectrometer for trace metal speciation in human serum
- [8] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [9] Triplex molecular beacons for sensitive recognition of melamine based on abasic-site-containing DNA and fluorescent silver nanoclusters†
- [10] Chemical kinetics of H-abstractions from dimethyl amine by H, CH3, OH, and HO2 radicals with multi-structural torsional anharmonicity†

Journal Name:Nanoscale
Research Products
-
CAS no.: 1303-88-4
-
CAS no.: 162758-94-3
-
CAS no.: 13073-21-7









